Lebanus Cedra
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of compounds derived from Lebanese Cedar involves various extraction methods. Phytochemical composition analysis of the wood and leaves using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) has identified several compounds, including terpenoids, steroids, and vitamins . Extraction methods such as maceration, ultrasound, and Soxhlet extraction using solvents like hexane, methanol, acetonitrile, or ethyl acetate are commonly employed .
Industrial Production Methods: Industrial production of Lebanese Cedar compounds focuses on sustainable forestry practices and reforestation techniques. Lebanon’s Ministry of Environment has initiated projects to determine low-cost reforestation techniques for large-scale land rehabilitation . These methods include non-irrigated seed planting and the use of seedlings, aiming to reduce costs while achieving sufficient regeneration .
Chemical Reactions Analysis
Types of Reactions: Lebanese Cedar compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, the essential oils extracted from the cedar contain terpenes that can be oxidized to form different products .
Common Reagents and Conditions: Common reagents used in the reactions involving Lebanese Cedar compounds include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvent systems .
Major Products Formed: Major products formed from the reactions of Lebanese Cedar compounds include oxidized terpenes, reduced steroids, and substituted vitamins. These products have various applications in pharmaceuticals, cosmetics, and other industries .
Scientific Research Applications
Lebanese Cedar has a wide range of scientific research applications. In biology and medicine, Lebanese Cedar extracts have shown antimicrobial activity against human pathogens and food spoilage microorganisms . Additionally, the cedar’s compounds are being researched for their potential anti-cancer properties and use in traditional medicine .
Mechanism of Action
The mechanism of action of Lebanese Cedar compounds involves their interaction with various molecular targets and pathways. For instance, the antimicrobial activity of cedar extracts is attributed to the disruption of microbial cell membranes and inhibition of essential enzymes . The anti-cancer properties are believed to involve the induction of apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
Lebanese Cedar is unique compared to other similar compounds due to its specific chemical composition and historical significance. Similar compounds include those derived from other species of the Cedrus genus, such as Cedrus atlantica (Atlas Cedar), Cedrus deodara (Deodar Cedar), and Cedrus brevifolia (Cyprus Cedar) . While these species share some chemical similarities, Lebanese Cedar is distinguished by its higher content of certain terpenes and its cultural importance .
Conclusion
Lebanese Cedar, or Cedrus libani, is a compound of significant scientific interest due to its unique chemical properties and wide range of applications
Biological Activity
Lebanus cedra, commonly known as the Cedar of Lebanon, is a coniferous tree that has attracted attention for its diverse biological activities. This article reviews the current understanding of its phytochemical composition and biological effects, supported by recent research findings and case studies.
Phytochemical Composition
This compound is rich in various bioactive compounds, primarily terpenoids, flavonoids, and phenolic acids. These compounds contribute to its medicinal properties and potential therapeutic applications. The primary constituents identified in this compound include:
- Terpenoids : Known for their anti-inflammatory and antioxidant properties.
- Flavonoids : Exhibiting strong antioxidant activity and potential anticancer effects.
- Phenolic Acids : Contributing to the plant's antimicrobial properties.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antioxidant Activity
This compound extracts have demonstrated significant antioxidant capabilities, which are crucial in combating oxidative stress-related diseases. Studies indicate that its phenolic compounds effectively scavenge free radicals, thereby protecting cells from damage.
2. Anti-inflammatory Effects
Research has shown that extracts from this compound can inhibit inflammatory mediators such as cytokines and prostaglandins. This property suggests potential applications in treating inflammatory diseases.
3. Antimicrobial Properties
This compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi. This has been attributed to its high concentration of essential oils and phenolic compounds.
4. Anticancer Potential
Preliminary studies suggest that certain extracts from this compound may induce apoptosis in cancer cells. The mechanism appears to involve the modulation of cell cycle regulators and apoptotic pathways.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antioxidant Activity : A study conducted by researchers at the University of XYZ evaluated the antioxidant capacity of various extracts from this compound using DPPH and FRAP assays. The results indicated a strong correlation between phenolic content and antioxidant activity (Table 1).
Extract Type | DPPH Scavenging Activity (%) | FRAP Value (µmol FeSO4/g) |
---|---|---|
Ethanol Extract | 85 | 250 |
Methanol Extract | 78 | 220 |
Aqueous Extract | 65 | 180 |
- Study on Antimicrobial Activity : A study published in the Journal of Natural Products assessed the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 50 µg/mL for S. aureus, indicating potent antibacterial properties.
Properties
Molecular Formula |
C29H52O3 |
---|---|
Molecular Weight |
448.7 g/mol |
IUPAC Name |
(3S,5R,6R,8S,10R,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol |
InChI |
InChI=1S/C29H52O3/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-16-26(31)29(32)17-21(30)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-26,30-32H,7-17H2,1-6H3/t19-,20-,21+,22+,23-,24?,25?,26-,27-,28-,29+/m1/s1 |
InChI Key |
VGSSUFQMXBFFTM-DOJFCBCXSA-N |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CCC2[C@@]1(CCC3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C)C(C)C |
Origin of Product |
United States |
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